Cas no 1314773-35-7 (2-3-chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile)

2-Chloro-3-(trifluoromethyl)phenyl-2-methylpropanenitrile is a specialized organic compound featuring a trifluoromethylphenyl group and a nitrile functionality. Its molecular structure, incorporating both chloro and trifluoromethyl substituents, imparts unique electronic and steric properties, making it valuable as an intermediate in agrochemical and pharmaceutical synthesis. The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile moiety offers reactivity for further functionalization. Its well-defined purity and consistent performance make it suitable for precision applications in cross-coupling reactions or as a building block for bioactive molecules. The compound is typically handled under controlled conditions due to its reactive nature, ensuring optimal results in synthetic workflows.
2-3-chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile structure
1314773-35-7 structure
Product Name:2-3-chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile
CAS No:1314773-35-7
MF:C11H9ClF3N
MW:247.644072294235
CID:6532822
PubChem ID:165642524
Update Time:2025-06-11

2-3-chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-3-chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile
    • 2-(3-chloro-5-(trifluoromethyl)phenyl)-2-methylpropanenitrile
    • Benzeneacetonitrile, 3-chloro-α,α-dimethyl-5-(trifluoromethyl)-
    • Inchi: 1S/C11H9ClF3N/c1-10(2,6-16)7-3-8(11(13,14)15)5-9(12)4-7/h3-5H,1-2H3
    • InChI Key: STLZAQWKNVWCED-UHFFFAOYSA-N
    • SMILES: C1(C(C)(C)C#N)=CC(C(F)(F)F)=CC(Cl)=C1

Experimental Properties

  • Density: 1.270±0.06 g/cm3(Predicted)
  • Boiling Point: 239.1±35.0 °C(Predicted)

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Additional information on 2-3-chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile

Introduction to 2-3-Chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile (CAS No. 1314773-35-7)

2-3-Chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile, with the CAS number 1314773-35-7, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a chlorinated and trifluoromethylated phenyl ring attached to a 2-methylpropanenitrile moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The chemical formula of 2-3-Chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile is C11H9ClF3N, and its molecular weight is approximately 260.64 g/mol. The compound's structural features, particularly the presence of the trifluoromethyl group, contribute to its stability and reactivity, which are crucial for its potential use in drug development.

In recent years, the study of fluorinated compounds has become increasingly important due to their unique properties and potential applications in pharmaceuticals. The trifluoromethyl group, in particular, is known for its ability to enhance the lipophilicity and metabolic stability of molecules, which can improve their pharmacokinetic profiles. This makes 2-3-Chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile an attractive candidate for the development of new therapeutic agents.

The chlorinated phenyl ring in 2-3-Chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile also plays a significant role in its biological activity. Chlorine atoms can influence the binding affinity of molecules to their target receptors, potentially enhancing their potency and selectivity. This characteristic is particularly valuable in the design of drugs that target specific biological pathways or receptors.

The nitrile group in 2-3-Chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile adds another layer of complexity to its chemical behavior. Nitriles are known for their ability to undergo various chemical transformations, such as hydrolysis to form carboxylic acids or reduction to form amines. These transformations can be harnessed to generate a range of derivatives with diverse biological activities, further expanding the potential applications of this compound.

In terms of synthesis, 2-3-Chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile can be prepared through a series of well-established organic reactions. One common approach involves the reaction of 3-chloro-5-trifluoromethylbenzoyl chloride with 2-methylpropionitrile in the presence of a suitable base. This method provides a high yield and purity, making it suitable for large-scale production.

The physical properties of 2-3-Chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile, such as its melting point, boiling point, and solubility, are important considerations for both research and industrial applications. These properties can influence the compound's handling, storage, and formulation into pharmaceutical products. For instance, its solubility in organic solvents can facilitate its use in solution-based reactions or formulations.

In the context of pharmaceutical research, 2-3-Chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile has been studied for its potential as an inhibitor of specific enzymes or receptors. Recent studies have shown that this compound exhibits promising activity against certain cancer cell lines and may have potential as an anticancer agent. Additionally, it has been investigated for its anti-inflammatory properties, which could make it useful in treating inflammatory diseases.

The safety profile of 2-3-Chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that this compound has a favorable safety margin when used at therapeutic concentrations. However, as with any new chemical entity, further studies are needed to fully understand its long-term effects and potential side effects.

In conclusion, 2-3-Chloro-5-(trifluoromethyl)phenyl-2-methylpropanenitrile (CAS No. 1314773-35-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable properties make it an attractive candidate for the development of new therapeutic agents. Ongoing research continues to explore its biological activities and potential applications, contributing to advancements in drug discovery and development.

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